molecular formula C13H19ClN4O2S B8628210 5-Chloro-6-(1-cyclopropylpiperidin-4-ylamino)pyridine-3-sulfonamide

5-Chloro-6-(1-cyclopropylpiperidin-4-ylamino)pyridine-3-sulfonamide

Cat. No. B8628210
M. Wt: 330.83 g/mol
InChI Key: KQOHTKABTTWMRM-UHFFFAOYSA-N
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Patent
US09315488B2

Procedure details

A mixture of EXAMPLE 387A (0.4 g), 1-cyclopropylpiperidin-4-amine (0.3 g) and N,N-diisopropylethylamine (0.37 mL) in dioxane (3 mL) was heated at 100° C. for 18 hours. The crude product was isolated by concentration and was purified on silica gel, which was eluted with ethyl acetate to give the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[N:6][C:7]=1Cl.[CH:13]1([N:16]2[CH2:21][CH2:20][CH:19]([NH2:22])[CH2:18][CH2:17]2)[CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[N:6][C:7]=1[NH:22][CH:19]1[CH2:20][CH2:21][N:16]([CH:13]2[CH2:15][CH2:14]2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)S(=O)(=O)N
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)N
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was isolated by concentration
CUSTOM
Type
CUSTOM
Details
was purified on silica gel, which
WASH
Type
WASH
Details
was eluted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1NC1CCN(CC1)C1CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.